![molecular formula C20H24N2O4 B12944042 Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate](/img/structure/B12944042.png)
Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl ((2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a furan ring, a tetrahydroquinoline moiety, and an isopropyl carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Carbamate formation: The final step involves the formation of the isopropyl carbamate group through the reaction of the amine with isopropyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Isopropyl ((2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkyl halides, aryl halides, and organometallic reagents.
Major Products Formed
Oxidation: Formation of furanones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
科学研究应用
Isopropyl ((2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of Isopropyl ((2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroquinoline moiety are believed to play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Isopropyl ((2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can be compared with other similar compounds, such as:
Isopropyl ((2S,4R)-1-acetyl-6-(thiophen-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure but with a thiophene ring instead of a furan ring.
Isopropyl ((2S,4R)-1-acetyl-6-(pyridin-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure but with a pyridine ring instead of a furan ring.
Isopropyl ((2S,4R)-1-acetyl-6-(benzofuran-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure but with a benzofuran ring instead of a furan ring.
These compounds share similar core structures but differ in the heterocyclic ring, which can lead to variations in their chemical and biological properties
属性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
propan-2-yl N-[(2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]carbamate |
InChI |
InChI=1S/C20H24N2O4/c1-12(2)26-20(24)21-17-10-13(3)22(14(4)23)18-8-7-15(11-16(17)18)19-6-5-9-25-19/h5-9,11-13,17H,10H2,1-4H3,(H,21,24)/t13-,17+/m0/s1 |
InChI 键 |
OZBRAEGGHPSXJE-SUMWQHHRSA-N |
手性 SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=CO3)NC(=O)OC(C)C |
规范 SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=CO3)NC(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)
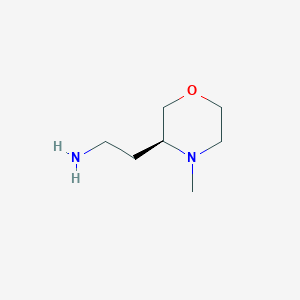
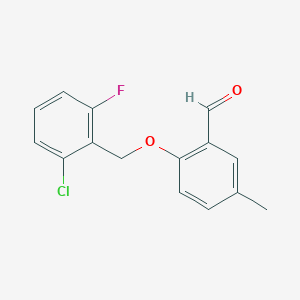


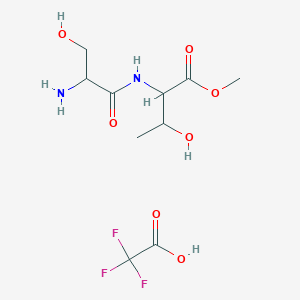
![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)

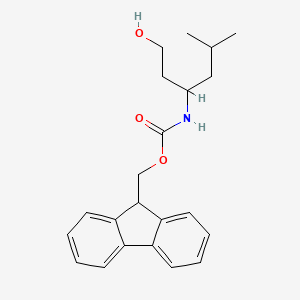
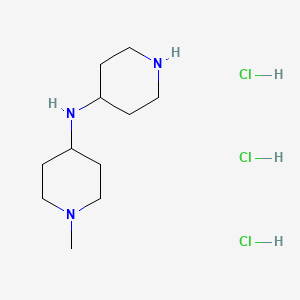
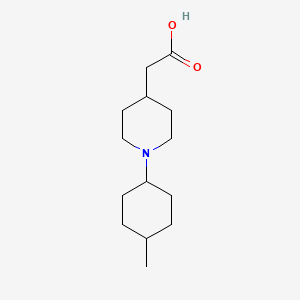
![(2S,4R)-1-((S)-2-(tert-Butyl)-19-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,18-dioxo-6,9,12-trioxa-3,17-diazanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12944024.png)
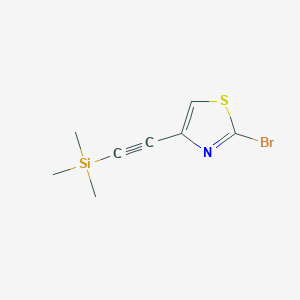
![Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)
